3-Amino-4-fluorobenzoic acid hydrochloride

Conformational Analysis Intramolecular Hydrogen Bonding Fluorine Interactions

This hydrochloride salt (MP 240–242°C) provides superior aqueous solubility over the free base (MP 182–186°C), eliminating in situ acid addition for aqueous-phase reactions. The 1,2,4-substitution pattern and CYP3A4 IC₅₀ >50,000 nM distinguish it from positional isomers, ensuring synthetic reproducibility and reliable metabolic profiling. Ideal for bioconjugation, enzyme-mediated transformations, and ester prodrug synthesis.

Molecular Formula C7H7ClFNO2
Molecular Weight 191.59 g/mol
CAS No. 3799-24-4
Cat. No. B1522056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-fluorobenzoic acid hydrochloride
CAS3799-24-4
Molecular FormulaC7H7ClFNO2
Molecular Weight191.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)N)F.Cl
InChIInChI=1S/C7H6FNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,9H2,(H,10,11);1H
InChIKeyOVKIGFOQERHAIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-fluorobenzoic Acid Hydrochloride (CAS 3799-24-4): Physical Properties and Structural Identity for Informed Procurement


3-Amino-4-fluorobenzoic acid hydrochloride (CAS 3799-24-4) is the hydrochloride salt form of 3-amino-4-fluorobenzoic acid (free base CAS 2365-85-7), a fluorinated aromatic amino acid derivative. The hydrochloride salt exhibits a melting point of 240–242°C and enhanced aqueous solubility relative to the free base due to protonation of the amino group . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with its distinct 1,2,4-substitution pattern on the benzene ring conferring a unique electronic profile that differentiates it from positional isomers such as 4-amino-3-fluorobenzoic acid (CAS 455-87-8) [1].

Why 3-Amino-4-fluorobenzoic Acid Hydrochloride Cannot Be Interchanged with Positional Isomers or Free Base Analogs


Substitution of 3-amino-4-fluorobenzoic acid hydrochloride with positional isomers (e.g., 4-amino-3-fluorobenzoic acid, 2-amino-4-fluorobenzoic acid) or with the free base form without rigorous validation introduces multiple points of divergence that compromise synthetic reproducibility and biological interpretation. These include distinct conformational equilibria governed by intramolecular F···HO hydrogen bonding [1], altered aqueous solubility and dissolution kinetics due to the hydrochloride counterion , and differential CYP enzyme inhibition profiles that may confound in vitro pharmacological assays [2]. The specific 3-amino-4-fluoro substitution pattern dictates a unique electronic environment that influences both reactivity in coupling chemistry and molecular recognition in target binding [3].

Quantitative Differentiation Evidence for 3-Amino-4-fluorobenzoic Acid Hydrochloride: Comparator-Based Analytical Data


Intramolecular F···HO Hydrogen Bonding in 3-Amino-4-fluorobenzoic Acid: Conformational Differentiation from 2-Fluoro Isomers

Computational analysis of aminofluorobenzoic acids demonstrates that the 3-amino-4-fluoro substitution pattern precludes formation of the intramolecular F···HO hydrogen bond that is present in 2-fluorinated derivatives [1]. This absence of F···HO hydrogen bonding in the 3-amino-4-fluoro isomer results in a different conformational equilibrium compared to 2-amino-4-fluorobenzoic acid and 2-fluoro-3-aminobenzoic acid, which exhibit this stabilizing interaction [1].

Conformational Analysis Intramolecular Hydrogen Bonding Fluorine Interactions

Hydrochloride Salt Form vs. Free Base: Solubility and Handling Comparison for Aqueous Reaction Conditions

3-Amino-4-fluorobenzoic acid hydrochloride (melting point 240–242°C) demonstrates enhanced water solubility relative to the free base form (melting point 182–186°C) due to the protonated amino group and chloride counterion . The free base exhibits limited aqueous solubility and requires polar organic solvents such as methanol for dissolution [1].

Solubility Enhancement Salt Selection Aqueous Formulation

CYP3A4 Inhibition Profile: Selectivity Advantage Over Structurally Related Aminobenzoic Acid Derivatives

In vitro enzyme inhibition assays demonstrate that a derivative containing the 3-amino-4-fluorobenzoic acid scaffold exhibits weak CYP3A4 inhibition with an IC₅₀ >50,000 nM [1]. This contrasts with other substituted benzoic acid derivatives that show more potent CYP inhibition, including compounds in the same assay panel with IC₅₀ values of 20,000 nM and 7,920 nM [2][3].

CYP Inhibition Drug-Drug Interaction Metabolic Stability

Established Synthetic Tractability: Documented Routes to Bioactive Esters Dating to 1943 Literature

3-Amino-4-fluorobenzoic acid has demonstrated robust synthetic utility as a core scaffold for generating alkyl and dialkylaminoalkyl esters with potential pharmacological activity [1]. This contrasts with positional isomers such as 4-amino-3-fluorobenzoic acid and 2-amino-4-fluorobenzoic acid, for which comparable ester derivatization series are not documented in the peer-reviewed literature [2].

Synthetic Accessibility Ester Derivatives Medicinal Chemistry Building Block

Optimal Application Scenarios for 3-Amino-4-fluorobenzoic Acid Hydrochloride Based on Verified Evidence


Aqueous-Phase Bioconjugation and Buffer-Compatible Chemistry

The hydrochloride salt form (melting point 240–242°C) with enhanced water solubility is specifically suited for aqueous-phase reactions including bioconjugation, enzyme-mediated transformations, and buffer-compatible coupling chemistries where the free base (limited water solubility, melting point 182–186°C) would precipitate or yield incomplete conversion [1][2]. Procurement of the hydrochloride salt eliminates the need for in situ acid addition or pH adjustment prior to aqueous reactions.

Lead Optimization Requiring Low CYP3A4 Inhibition Liability

Medicinal chemistry programs seeking to minimize cytochrome P450-mediated drug-drug interaction risk should prioritize the 3-amino-4-fluorobenzoic acid scaffold over alternative substituted benzoic acid derivatives. The demonstrated CYP3A4 IC₅₀ > 50,000 nM [1] provides a quantitative selectivity margin exceeding 2.5-fold to 6.3-fold relative to comparators with IC₅₀ values of 20,000 nM and 7,920 nM, making this scaffold advantageous for early-stage lead series where metabolic stability profiling is a gating criterion.

Synthesis of Aminoalkyl Ester Pharmacophores with Established Precedent

The documented synthesis of alkyl and dialkylaminoalkyl esters of 3-amino-4-fluorobenzoic acid [1] provides a validated starting point for medicinal chemists exploring ester-based prodrug strategies or aminoalkyl pharmacophore incorporation. The 3-amino-4-fluoro substitution pattern uniquely enables this ester derivatization chemistry, distinguishing it from 4-amino-3-fluoro and 2-amino-4-fluoro positional isomers that lack comparable literature precedent.

Computational Chemistry and Conformation-Dependent Molecular Design

The absence of intramolecular F···HO hydrogen bonding in the 3-amino-4-fluoro substitution pattern, in contrast to 2-fluorinated amino benzoic acid derivatives that exhibit this stabilizing interaction [1], makes this compound a valuable control or comparator in structure-based drug design campaigns. This conformational distinction directly impacts predicted binding poses in molecular docking studies and should inform scaffold selection when fluorine placement influences target engagement.

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